REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[S:7])[NH:5][NH2:6])[CH3:2].[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]=O>>[CH2:1]([NH:3][C:4](=[S:7])[NH:5][N:6]=[CH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][N:8]=1)[CH3:2]
|
Name
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|
Quantity
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100 mg
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Type
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reactant
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Smiles
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C(C)NC(NN)=S
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Name
|
|
Quantity
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80 μL
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Type
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reactant
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Smiles
|
N1=C(C=CC=C1)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C)NC(NN=CC1=NC=CC=C1)=S
|
Name
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|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |